molecular formula C12H17N3O4S B1328732 1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine CAS No. 951624-89-8

1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine

Cat. No. B1328732
M. Wt: 299.35 g/mol
InChI Key: RIQWXZCLRXSYCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Chemical Reactions and Synthesis

  • The compound has been involved in various chemical reactions, such as the synthesis of N,S- and S,S-substituted dienes. For example, 2-Nitrodiene reacted with 3-mercapto-1,2,4-triazole and cyclohexyl thiol to yield compounds with homopiperazine derivatives (Ibiş & Aydinli, 2007).

Pharmaceutical Applications

  • Research has explored the synthesis of various sulfonamides using piperazine derivatives, including homopiperazine, which have potential applications in medicinal chemistry, especially as receptor antagonists (Yan et al., 2006).

Materials Science and Catalysis

  • Homopiperazine compounds have been utilized in the synthesis of platinum(II) complexes, which are significant in materials science and catalysis. These complexes, featuring homopiperazine and other sulfides, have been characterized for their structural and chemical properties (Ali et al., 2002).

Development of Novel Compounds

  • The synthesis of novel benzimidazole derivatives containing homopiperazine or morpholine skeletons has been explored. These compounds have shown potential as glucosidase inhibitors with antioxidant activity, indicating their utility in drug development (Özil et al., 2018).

Enzyme Inhibition Studies

  • Studies on sulfonylcarbamimidic azides, derived from reactions involving compounds like 2-nitrophenylsulfonyl chloride, have shown their potential as inhibitors of carbonic anhydrase isozymes. These findings are relevant in understanding enzyme mechanisms and in the development of enzyme inhibitors (Supuran et al., 1997).

Radiation Mitigation Studies

  • A particular compound, 1‐[(4‐nitrophenyl)sulfonyl]‐4‐phenylpiperazine, has been identified as a radiation mitigator, particularly for gastrointestinal acute radiation syndrome. This discovery is significant in the context of radiation therapy and accident response (Duhachek-Muggy et al., 2019).

properties

IUPAC Name

1-(2-methylsulfonyl-4-nitrophenyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-20(18,19)12-9-10(15(16)17)3-4-11(12)14-7-2-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQWXZCLRXSYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

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